1,3-Benzothiazole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including structures similar to 1,3-Benzothiazole-2-carbaldehyde, involves innovative methods such as one-pot reactions, photochemical annulations, and condensation processes. These methods aim to achieve high yields and product specificity. For instance, one approach includes the one-pot photochemical annulations of 2-chloroindole-3-carbaldehydes to produce benzo[c]carbazoles, showcasing the versatility in synthesizing complex structures from simpler benzothiazole derivatives (Wang et al., 2008). Another method involves the condensation of 1-hydroxycarbazole-2-carbaldehydes with chloroacetone and o-aminothiophenol, demonstrating the synthetic routes to various novel derivatives (Sangeetha & Rajendra Prasad, 2006).
Molecular Structure Analysis
The structural analysis of benzothiazole derivatives is crucial for understanding their chemical behavior. For example, the crystal structure of 3-benzothiazole-9-ethyl carbazole was determined using X-ray diffraction, revealing its orthorhombic crystal system and helping to elucidate its interaction mechanisms and stability (Gu et al., 2016).
Chemical Reactions and Properties
Benzothiazole derivatives participate in various chemical reactions, leading to the formation of complex molecules. For instance, the synthesis of carbaldehyde dimethyl acetals from benzothiazoles through a process involving bond cleavage and formation between methanol and N-heterocycles showcases the chemical versatility of these compounds (Liu et al., 2013).
Scientific Research Applications
Synthesis of Carbonyl Compounds:
- Benzothiazole-2-carbaldehyde has been used in the synthesis of aldehydes or ketones from amines via transaminations. This method has wide applications and usually results in yields greater than 80% (Calō, Lopez, & Todesco, 1972).
Non-Linear Optic Applications:
- The synthesis of novel push-pull benzothiazole derivatives with reverse polarity, starting from 6-dimethylaminobenzothiazole-2-carbaldehyde, shows potential in non-linear optic applications. These compounds exhibit interesting optical properties due to the presence of strong electron-acceptor and donor groups (Hrobárik, Sigmundová, & Zahradník, 2004).
Sensor Applications:
- Pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone, a derivative of benzothiazole-2-carbaldehyde, has been used as a neutral ionophore for preparing an Er(III) membrane sensor. This sensor has shown high selectivity and is suitable for analytical applications (Ganjali et al., 2007).
Solvatochromism Study:
- Excited state intramolecular proton transfer (ESIPT) inspired compounds like 3-(1,3-benzothiazol-2-yl)-2-hydroxynaphthalene-1-carbaldehyde have been synthesized and studied for their photophysical properties. These studies help in understanding solvatochromism, a phenomenon where the color of a substance changes with the solvent polarity (Satam et al., 2014).
Synthesis of Fused Imino Pyrimido Benzothiazole:
- Research has been conducted on the synthesis of novel fused imino pyrimido benzothiazole compounds using benzothiazole-2-carbaldehyde. These compounds have potential applications in antibacterial and anti-inflammatory activities (Kale & Mene, 2013).
Synthesis of Novel Derivatives:
- Benzothiazole-2-carbaldehyde has been used for synthesizing various novel derivatives, such as 3-(benzothiazol-2-ylmethylene)indolin-2-ones, which can have applications in medical and biochemical research (Zhang, Xu, Zhao, & Kang, 2017).
Antitumor Applications:
- Compounds derived from 1,3-Benzothiazole-2-carbaldehyde, like 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde, have been used in the design of antitumor agents. These derivatives have shown efficacy against various cancer cell lines and are compared with standard drugs like 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1,3-benzothiazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKPJTFLRQNNGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216612 | |
Record name | 1,3-Benzothiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazole-2-carbaldehyde | |
CAS RN |
6639-57-2 | |
Record name | 1,3-Benzothiazole-2-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6639-57-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzothiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzothiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-BENZOTHIAZOLE-2-CARBALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9ES1SF5P4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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